5-Amino-2-(difluoromethyl)benzaldehyde
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Overview
Description
5-Amino-2-(difluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H7F2NO It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the 5-position and a difluoromethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(difluoromethyl)benzaldehyde typically involves multiple steps starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, 2-(difluoromethyl)benzaldehyde, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents like iron powder in acidic conditions.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and purity. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and solvents can further enhance the process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(difluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: 5-Amino-2-(difluoromethyl)benzoic acid.
Reduction: 5-Amino-2-(difluoromethyl)benzyl alcohol.
Substitution: Various amides or secondary amines depending on the substituents used.
Scientific Research Applications
5-Amino-2-(difluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers or coatings.
Mechanism of Action
The mechanism by which 5-Amino-2-(difluoromethyl)benzaldehyde exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The difluoromethyl group can enhance the binding affinity and specificity of the compound for its target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-difluorobenzaldehyde: Similar structure but with fluorine atoms at different positions.
2-Amino-4-(trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of a difluoromethyl group.
2-Amino-3-methoxybenzaldehyde: Contains a methoxy group instead of a difluoromethyl group.
Uniqueness
5-Amino-2-(difluoromethyl)benzaldehyde is unique due to the presence of both an amino group and a difluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications, particularly in drug design and development.
Properties
Molecular Formula |
C8H7F2NO |
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Molecular Weight |
171.14 g/mol |
IUPAC Name |
5-amino-2-(difluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H7F2NO/c9-8(10)7-2-1-6(11)3-5(7)4-12/h1-4,8H,11H2 |
InChI Key |
SRIWMGRVQJZSBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C=O)C(F)F |
Origin of Product |
United States |
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